Tris[(trifluoromethyl)sulfonyl]methane, commonly known as triflidic acid, is a premier carbon-based superacid and a critical precursor for generating weakly coordinating anions (WCAs) in advanced chemical synthesis and materials science[1]. Featuring a central carbon atom bonded to three strongly electron-withdrawing trifluoromethanesulfonyl groups, this compound exhibits an extreme Brønsted acidity that surpasses conventional mineral and organic acids [2]. In industrial and high-end laboratory procurement, it is primarily sourced to manufacture highly active metal triflide Lewis acid catalysts, formulate advanced lithium-ion battery electrolytes with high anodic stability, and synthesize specialized ionic liquids . Its unique molecular architecture ensures that its conjugate base, the triflide anion, provides exceptional charge delocalization, leading to minimal ion pairing and superior thermal stability in demanding chemical environments [1].
Attempting to substitute Tris[(trifluoromethyl)sulfonyl]methane with more common fluorinated acids, such as triflic acid (TfOH) or bistriflimide (Tf2NH), frequently compromises application-critical performance [1]. In catalytic workflows, the triflate (TfO-) and imide (Tf2N-) anions are significantly more coordinating than the bulky, propeller-like triflide (Tf3C-) anion [2]. This increased coordination suppresses the electrophilicity of the active metal center, leading to lower turnover numbers and requiring higher catalyst loadings in challenging carbon-carbon bond-forming reactions[2]. Furthermore, in electrochemical formulations, traditional salts like LiPF6 or lithium triflate suffer from limited anodic stability or poor ionic conductivity in specific high-voltage regimes [3]. The triflide anion's superior charge delocalization minimizes ion-pair association in high-donor-number solvents, making generic substitution unviable for next-generation 4.3 V battery electrolyte systems requiring strict thermal and oxidative resilience [3].
Tris[(trifluoromethyl)sulfonyl]methane is recognized as one of the strongest known carbon acids, significantly outperforming standard industrial superacids [1]. Quantitative estimates place its aqueous pKa at approximately -18.6, compared to a pKa of roughly -14 for triflic acid (TfOH)[2]. This 10^4-fold increase in acidity allows triflidic acid to protonate highly deactivated substrates and drive electrophilic reactions where traditional liquid superacids fail to provide sufficient activation energy [1].
| Evidence Dimension | Aqueous pKa (estimated acid strength) |
| Target Compound Data | Tris[(trifluoromethyl)sulfonyl]methane (pKa ~ -18.6) |
| Comparator Or Baseline | Triflic acid (TfOH) (pKa ~ -14) |
| Quantified Difference | Four orders of magnitude (10^4 times) more acidic. |
| Conditions | Standard state aqueous estimation (25 °C) |
Procuring this superacid enables the activation of highly inert chemical bonds and the synthesis of ultra-weakly coordinating anions that standard triflic acid cannot achieve.
When utilized as a precursor for metal-based Lewis acids, the triflide anion imparts exceptionally high catalytic activity compared to traditional triflates[1]. In benchmark carbon-carbon bond-forming reactions, such as Friedel-Crafts acylations and Mukaiyama aldol additions, Scandium(III) and Ytterbium(III) triflides demonstrate superior turnover numbers and yields compared to their corresponding triflate (TfO-) counterparts [1]. This is attributed to the extreme non-coordinating nature of the C(SO2CF3)3- anion, which leaves the metal center highly electrophilic and accessible to substrates [2].
| Evidence Dimension | Catalytic activity and electrophilicity of the metal center |
| Target Compound Data | Metal Triflides (e.g., Yb(Tf3C)3, Sc(Tf3C)3) |
| Comparator Or Baseline | Metal Triflates (e.g., Yb(OTf)3, Sc(OTf)3) |
| Quantified Difference | Demonstrated superior catalytic turnover frequencies in benchmark acylations compared to triflate analogs. |
| Conditions | Electrophilic organic transformations (e.g., Friedel-Crafts acylation) |
Allows industrial chemists to achieve higher synthetic yields with lower catalyst loadings, directly improving process economics for high-value pharmaceutical intermediates.
The lithium salt of Tris[(trifluoromethyl)sulfonyl]methane (LiTFSM) offers critical advantages over standard LiPF6 electrolytes in high-voltage battery applications [1]. Electrochemical studies in Li/NCM (Lithium Nickel Cobalt Manganese Oxide) half-cells demonstrate that LiTFSM-based electrolytes provide superior capacity retention and higher Coulombic efficiencies compared to LiPF6 formulations [1]. The robust molecular architecture of the triflide anion resists oxidative degradation, making it highly applicable for cells operating with a cutoff potential up to 4.3 V vs. Li/Li+ [1].
| Evidence Dimension | Capacity retention and Coulombic efficiency in high-voltage half-cells |
| Target Compound Data | LiTFSM (Lithium triflide) electrolyte |
| Comparator Or Baseline | Standard LiPF6 electrolyte |
| Quantified Difference | Superior capacity retention and higher Coulombic efficiency at 4.3 V cutoff. |
| Conditions | Li/NCM half-cells cycled at 20 °C |
Provides a critical formulation advantage for battery manufacturers developing next-generation high-voltage lithium-ion cells requiring extended cycle life.
Directly downstream of its exceptional non-coordinating properties, this compound is optimally procured to synthesize Scandium(III) and Ytterbium(III) triflides. These catalysts are deployed in mainstream industrial organic synthesis for demanding Friedel-Crafts acylations, nitrations, and cycloadditions where standard triflates fail to provide sufficient turnover[1].
Leveraging its superior anodic stability and minimal ion pairing, the lithium salt derivative (LiTFSM) is an ideal candidate for formulating electrolytes in next-generation Li/NCM battery systems. It is specifically suited for applications requiring stable cycling and high Coulombic efficiency at elevated cutoff potentials up to 4.3 V [2].
Because its acidity is roughly 10^4 times greater than triflic acid, the free triflidic acid is procured as a Brønsted superacid catalyst for the activation of highly inert substrates. It is utilized in specialized polymerizations and the generation of reactive carbocation intermediates where conventional acids lack the necessary protonating power [3].
The extreme charge delocalization of the triflide anion makes it a premium building block for synthesizing specialized ionic liquids. When paired with appropriate organic cations (e.g., pyrrolidinium), it yields solvents with high thermal stability, low melting points, and wide electrochemical windows for advanced electrochemical processing [3].
Corrosive;Irritant